![molecular formula C9H11Br B6600356 [(2R)-1-bromopropan-2-yl]benzene CAS No. 116724-02-8](/img/structure/B6600356.png)
[(2R)-1-bromopropan-2-yl]benzene
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Overview
Description
[(2R)-1-bromopropan-2-yl]benzene
is an organic compound with the molecular formula C9H11Br . It is a derivative of benzene, where a bromopropan-2-yl group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of[(2R)-1-bromopropan-2-yl]benzene
consists of a benzene ring with a bromopropan-2-yl group attached to it . The benzene ring is a cyclic structure with alternating single and double bonds, which contributes to its stability . Physical And Chemical Properties Analysis
[(2R)-1-bromopropan-2-yl]benzene
has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da . As a derivative of benzene, it likely shares some of the physical and chemical properties of benzene, such as being a nonpolar molecule .
Scientific Research Applications
Organocatalysts
Benzene derivatives have been used in the synthesis of organocatalysts . A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed . The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene .
Genetic Damage Indicators
Occupational benzene exposure can affect multiple genetic damage indicators . Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity . This provides an important scientific basis for the further revision of occupational disease prevention strategies .
Flavonoids
Flavonoids, which possess a basic C15 phenyl‐benzopyrone skeleton, refer to a series of compounds in which two benzene rings (ring A and B) are connected to each other through three carbon atoms . They possess wide range of physiological and biochemical effects to the cells of mammal and other kinds of animals .
Propargylamines
Benzene derivatives have been used in the solvent-free synthesis of propargylamines . Zinc catalyzed solvent-free synthesis of propargylamines was developed using benzaldehyde, piperidine and phenylacetylene as model substrates .
Mechanism of Action
Benzene, [(1R)-2-bromo-1-methylethyl]-, also known as [(2R)-1-bromopropan-2-yl]benzene, is a compound with a molecular weight of 199.088 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Similar compounds have been known to target proteins like beta-lactamase . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against antibiotics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-1-bromopropan-2-yl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [(1R)-2-bromo-1-methylethyl]- |
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